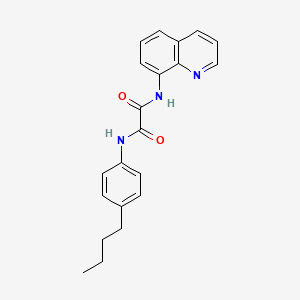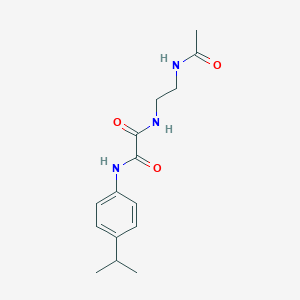![molecular formula C18H19NO4 B6636031 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B6636031.png)
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid, also known as BMBPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BMBPA is a derivative of benzoylphenylalanine and has been shown to have various biochemical and physiological effects. In
作用機序
The mechanism of action of 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid involves the inhibition of proteasome activity. Proteasomes are responsible for the degradation of proteins in cells, and the inhibition of their activity can lead to the accumulation of misfolded proteins. This accumulation can have various downstream effects on cellular processes, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has been shown to have various biochemical and physiological effects. In addition to its inhibition of proteasome activity, 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and modulate the immune system. 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has also been shown to have potential applications in the treatment of neurodegenerative diseases, as it has been shown to reduce the accumulation of misfolded proteins in the brain.
実験室実験の利点と制限
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it suitable for use in high-throughput screening assays. 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid also has potential applications in the development of new drugs for the treatment of cancer and neurodegenerative diseases. However, there are also limitations to the use of 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid in lab experiments. Its complex synthesis method makes it time-consuming and expensive to produce, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research involving 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid. One potential direction is the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the exploration of 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid's potential applications in the modulation of the immune system. Additionally, further research is needed to fully understand the mechanism of action of 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid and its downstream effects on cellular processes.
合成法
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid can be synthesized through a multistep process involving the reaction of benzoylphenylalanine with benzylamine and 3-methoxybenzoyl chloride. The resulting compound is then purified through column chromatography to obtain pure 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid. The synthesis of 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid is a complex and time-consuming process, but the resulting compound is highly pure and suitable for scientific research.
科学的研究の応用
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has been used in various scientific research studies due to its potential applications in the fields of biochemistry, pharmacology, and toxicology. 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. This inhibition can lead to the accumulation of misfolded proteins, which can have various downstream effects on cellular processes. 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has also been shown to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-[benzyl-(3-methoxybenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13(18(21)22)19(12-14-7-4-3-5-8-14)17(20)15-9-6-10-16(11-15)23-2/h3-11,13H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUPOMRCIGYPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide](/img/structure/B6635950.png)
![1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635957.png)
![1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635964.png)

![1-[2-[(2,4-Dimethylphenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635976.png)
![2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid](/img/structure/B6635984.png)

![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)


![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)
![4-[4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636060.png)